molecular formula C10H18N2O2 B13295315 Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate

Cat. No.: B13295315
M. Wt: 198.26 g/mol
InChI Key: GFMFPSVOHNLBFH-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is a chemical compound that features a piperazine ring attached to a cyclobutane ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperazin-1-yl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-piperazin-1-ylcyclobutane-1-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-14-10(13)8-6-9(7-8)12-4-2-11-3-5-12/h8-9,11H,2-7H2,1H3

InChI Key

GFMFPSVOHNLBFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N2CCNCC2

Origin of Product

United States

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